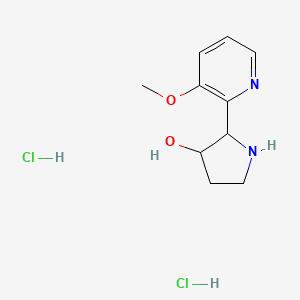
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C10H14N2O22HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a methoxy-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For example, the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone can yield pyrrolizine derivatives .
-
Introduction of the Methoxy Group: : The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
-
Formation of the Dihydrochloride Salt: : The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine alcohols.
Applications De Recherche Scientifique
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and methoxy-substituted pyridine ring allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolizines: Compounds containing a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the pyridine ring enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H16Cl2N2O2 |
|---|---|
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
2-(3-methoxypyridin-2-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-8-3-2-5-11-10(8)9-7(13)4-6-12-9;;/h2-3,5,7,9,12-13H,4,6H2,1H3;2*1H |
Clé InChI |
ZPRLXSXKPSKMDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC=C1)C2C(CCN2)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
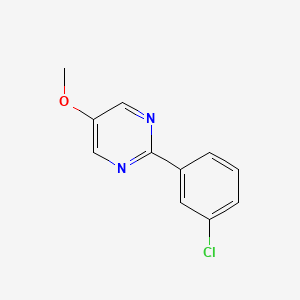
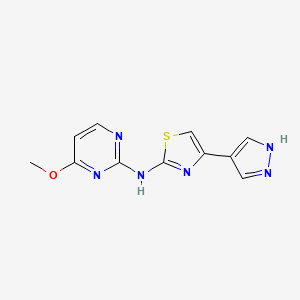
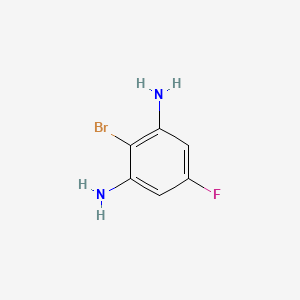
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
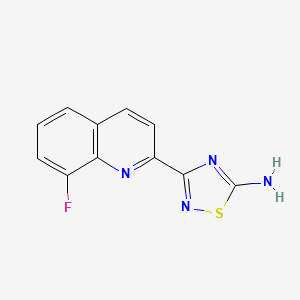
![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)
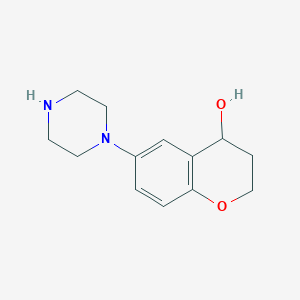
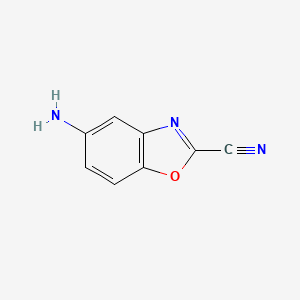
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
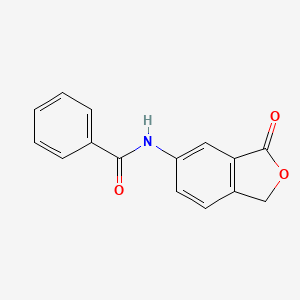

![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
